molecular formula C16H13ClN2O B1381923 2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one CAS No. 1557753-78-2

2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one

Cat. No. B1381923
M. Wt: 284.74 g/mol
InChI Key: SKAPGDPRVHAHSZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an isoquinoline backbone, which is a common structure in many biologically active molecules . It also contains an amino group and a chlorophenyl group, which could potentially contribute to its reactivity or biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For instance, the amino group might be involved in acid-base reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Dopamine D-1 Antagonist Activity

One of the early studies on structurally related compounds explored the dopamine D-1 antagonist activity of isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, finding that certain isomers exhibited similar potencies. The introduction of an N-methyl group to these compounds was noted to enhance potency approximately twofold, indicating a potential direction for therapeutic applications in neuropsychiatric disorders where dopamine dysregulation is implicated (Riggs et al., 1987).

Antineoplastic Activity

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) represents a second-generation antineoplastic agent within the alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazone series. The compound demonstrated potent inhibitory activity against ribonucleoside diphosphate reductase, translating to antineoplastic activity against various murine neoplasms. This suggests potential applications in cancer therapy, particularly due to its resistance to metabolic inactivation (Agrawal et al., 1977).

Anticonvulsant Activity

A compound related to the chemical structure , QS11, showed promise as an anticonvulsant agent. It was designed computationally and showed good docking with iGluRs (Kainate) glutamate receptor. QS11 exhibited protection in various seizure models and demonstrated a high safety profile, suggesting its potential as a lead for developing new antiepileptic drugs (Yadav & Tripathi, 2019).

Antimalarial Activity

Research has also been conducted on the synthesis and quantitative structure-activity relationships of compounds structurally related to the query compound, which demonstrated antimalarial activity. This suggests potential applications in the treatment or prevention of malaria, emphasizing the relevance of structural modifications on pharmacological activity (Werbel et al., 1986).

Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of ligands structurally similar to the query compound, finding that pretreatment with these ligands inhibited oedema formation in mice. This implies potential therapeutic applications in conditions characterized by inflammation (Torres et al., 1999).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, it could potentially be harmful if swallowed, in contact with skin, or if inhaled . Always refer to the relevant safety data sheet (SDS) for detailed safety information.

properties

IUPAC Name

2-[(3-amino-4-chlorophenyl)methyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-14-6-5-11(9-15(14)18)10-19-8-7-12-3-1-2-4-13(12)16(19)20/h1-9H,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAPGDPRVHAHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CC3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
Reactant of Route 2
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
Reactant of Route 3
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
Reactant of Route 4
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
Reactant of Route 5
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
Reactant of Route 6
Reactant of Route 6
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one

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